REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([CH3:12])[C:9](=[O:11])[NH:10][C:5]2=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH:19]1([CH2:22]Br)[CH2:21][CH2:20]1>CN1C(=O)CCC1.C(OCC)(=O)C.C(=O)(O)[O-].[Na+]>[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([CH3:12])[C:9](=[O:11])[N:10]([CH2:22][CH:19]3[CH2:21][CH2:20]3)[C:5]2=[CH:4][CH:3]=1 |f:1.2.3,7.8|
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=N1)N(C(N2)=O)C
|
Name
|
cesium carbonate
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
32.4 mmol
|
Type
|
reactant
|
Smiles
|
C1(CC1)CBr
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to room temperature
|
Type
|
WASH
|
Details
|
The suspension was washed with sodium bicarbonate, brine (×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The mixture was purified
|
Type
|
CUSTOM
|
Details
|
the desired fractions were collected
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)N(C(N2CC2CC2)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |